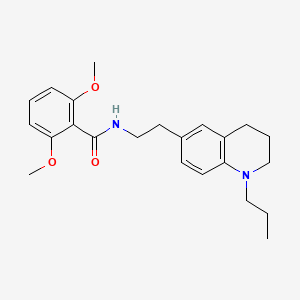

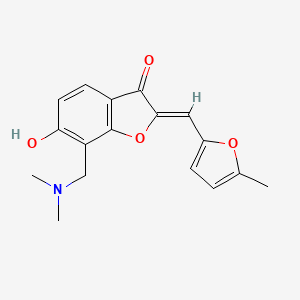

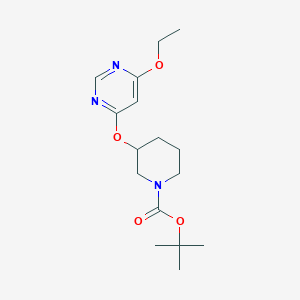

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate, also known as BTPI, is an indoline-derived compound . It has a molecular weight of 436.55 . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The InChI code for this compound is1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)indoline-1-carboxylate are not available in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, Benzyl 3-pyrroline-1-carboxylate has been used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.55 . Unfortunately, the search results do not provide additional physical and chemical properties such as density, boiling point, and melting point.科学的研究の応用

1. Development of Leukotriene Synthesis Inhibitors

One significant application is in the development of leukotriene synthesis inhibitors, particularly targeting 5-lipoxygenase-activating protein (FLAP). For instance, compounds have been designed to afford superior inhibition of leukotriene synthesis, demonstrating excellent pharmacokinetics and safety in rats and dogs. These compounds are characterized by the incorporation of heterocycles on the indole N-benzyl substituent, showing promise in treating conditions like asthma through effective leukotriene pathway modulation (Hutchinson et al., 2009).

2. Catalyst Development for Alkoxycarbonylation of Alkenes

Another application involves the development of advanced catalyst systems for alkoxycarbonylation of alkenes, a crucial process in homogeneous catalysis. Research has introduced a palladium catalyst that exhibits general alkoxycarbonylation across a wide range of olefins, including those that are sterically hindered. This advancement opens new avenues for synthesizing esters from almost any alkene, demonstrating the compound's role in enhancing catalytic efficiency and broadening the range of feedstocks for practical applications (Dong et al., 2017).

3. Directed C-H Bond Amination

The compound has also been used in directed C-H bond amination processes, where it serves as an efficient and economic source for introducing N-Boc protected amino groups into various substrates. This application is crucial for synthesizing complex molecules and pharmaceuticals by facilitating the amination of thiophene and benzene nucleus, proving the compound's utility in organic synthesis and drug development (Wippich et al., 2016).

4. Synthesis of Marine Alkaloid Analogues

Research has also explored the synthesis of deaza-analogues of marine alkaloids like topsentin, highlighting the compound's role in medicinal chemistry. These synthesized derivatives, involving the compound, have been evaluated for their anticancer activity, demonstrating moderate effectiveness against certain cancer cell lines. This application underscores the potential of using the compound in the discovery and development of new anticancer agents (Carbone et al., 2013).

特性

IUPAC Name |

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-25(2,3)31-23(28)26-14-13-19(15-26)21-16-27(22-12-8-7-11-20(21)22)24(29)30-17-18-9-5-4-6-10-18/h4-12,19,21H,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSWBGQPCIQBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

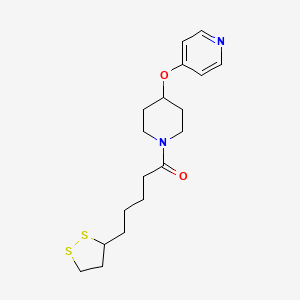

![5-({3-[(Pyridin-4-yl)methoxy]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2706306.png)

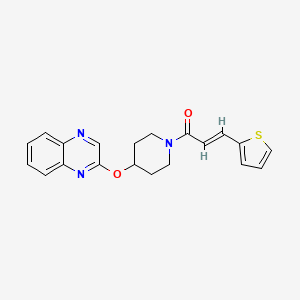

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)

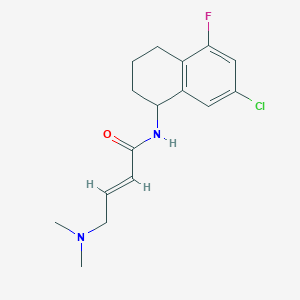

![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)

![1-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2706326.png)